アセチルアセトンニッケル(II) 水和物

説明

Nickel acetylacetonate hydrate is a useful research compound. Its molecular formula is C10 H14 O4 Ni . 2 H2 O and its molecular weight is 292.94. The purity is usually 95%.

BenchChem offers high-quality Nickel acetylacetonate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel acetylacetonate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ナノ粒子研究のための前駆体

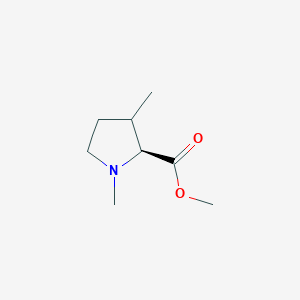

アセチルアセトンニッケル(II) 水和物は、ナノ粒子研究において前駆体として重要な役割を果たします {svg_1}. これは、NiO/C ナノ複合材料や結晶性 NiO ナノ粒子などのさまざまなニッケル系ナノ材料の合成に使用されます {svg_2}.

高分子科学

高分子科学の分野では、アセチルアセトンニッケル(II) 水和物は新素材の開発に使用されています {svg_3}. これは、独自の特性を持つポリマーの生成に関与しています。

触媒作用

アセチルアセトンニッケル(II) 水和物は、触媒作用によく用いられます {svg_4}. これは、特に明確に定義された金属エノラート錯体を使用するいくつかの触媒反応に関与しています {svg_5}.

有機合成

この化合物は、有機合成における触媒として使用されます {svg_6}. これは、特に金属エノラート錯体を必要とする反応に有用です {svg_7}.

炭素ナノ構造の作製

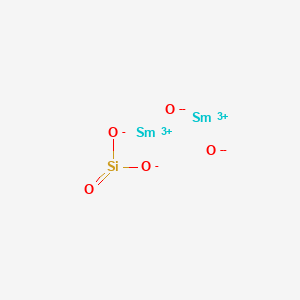

アセチルアセトンニッケル(II) 水和物は、さまざまな形状の炭素ナノ構造の作製に使用されます {svg_8}. これは、化学気相成長 (CVD) やレーザー蒸発などの技術によって達成されます {svg_9}.

エチレンのオリゴマー化

アセチルアセトンニッケル(II) 水和物は、エチレンのオリゴマー化と重合に使用されます {svg_10}. これらのシステムで形成される触媒活性部位は、反応系内で直接、出発成分の相互作用によって生成されたニッケル含有ナノ粒子に堆積されます {svg_11}.

作用機序

Target of Action

Nickel acetylacetonate hydrate, also known as Nickel(II) bis(acetylacetonate), is a coordination complex with the formula [Ni(acac)2]3 . The primary targets of this compound are the metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone, often abbreviated as “acac”, derived from the deprotonation of acetylacetone .

Mode of Action

The compound interacts with its targets by forming a six-membered chelate ring . This interaction occurs when both oxygen atoms bind to the metal to form the ring . The anhydrous nickel(II) acetylacetonate exists as molecules of Ni3(acac)6 . The three nickel atoms are approximately collinear and each pair of them is bridged by two μ2 oxygen atoms .

Biochemical Pathways

Nickel acetylacetonate hydrate plays a significant role in a plethora of catalyzed reactions . It is used as a precursor for nanoparticle research, polymer science, and catalysis . The compound is also used in the formation and functioning of multicomponent (Ziegler) systems for oligo- and polymerization of ethylene .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as toluene . It reacts with water to give the blue-green diaquo complex Ni(acac)2(H2O)2 .

Result of Action

The compound exhibits interesting magnetic properties . Down to about 80 K, it exhibits normal paramagnetism with an effective magnetic moment of 3.2 μB, close to the spin-only moment expected of a d8 ion with two unpaired electrons . The effective moment rises to 4.1 μB at 4.3 K, due to ferromagnetic exchange interactions involving all three nickel ions .

Action Environment

The activity, productivity, and composition of the target products depend on the water content in the initial solvent . A model of nanosized nickel-containing particles formed during the interaction of Ni(acac)2 and diethylaluminum chloride or ethylaluminum sesquichloride is presented . The nature of the ligand shells that stabilize transition metal nanoparticles depends on the amount and nature of the ligands incorporated into a precursor .

Safety and Hazards

将来の方向性

Nickel acetylacetonate has been reported as an efficient catalyst for the aerobic epoxidation of alkenes using an aldehyde as a co-reactant . It is also used as a precursor for nanoparticle research, polymer science, and catalysis . The development of novel catalysts is the subject of intense research .

生化学分析

Biochemical Properties

Nickel Acetylacetonate Hydrate plays a significant role in biochemical reactions. It is used in a plethora of catalyzed reactions . The nature and bonding of this compound make it a valuable tool in nanoparticle research, polymer science, and catalysis

Molecular Mechanism

The molecular mechanism of Nickel Acetylacetonate Hydrate involves its interaction with other molecules at the atomic level. It forms a six-membered chelate ring when both oxygen atoms bind to the metal . The compound exhibits normal paramagnetism with an effective magnetic moment close to the spin-only moment expected of a d8 ion with two unpaired electrons .

特性

IUPAC Name |

nickel(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVXXIIYMWZAGX-VGKOASNMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901047911 | |

| Record name | Nickel acetylacetonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14363-16-7 | |

| Record name | Nickel acetylacetonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

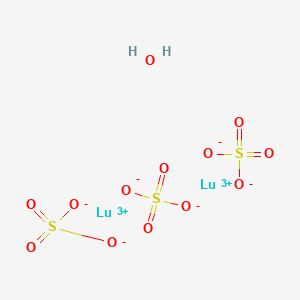

Q1: What is the role of nickel acetylacetonate hydrate in the prepolymerization of acetylene-functional benzoxazine?

A1: Nickel acetylacetonate hydrate, in combination with triphenylphosphine, acts as a catalyst for the prepolymerization of acetylene-functional benzoxazine []. This catalytic system allows for the controlled polymerization of the acetylene groups at low temperatures without initiating the ring-opening polymerization of the benzoxazine rings. This selective polymerization is crucial for creating a prepolymer with specific properties that can be further processed and cured.

Q2: How does the catalytic prepolymerization with nickel acetylacetonate hydrate impact the properties of the final cured polybenzoxazine?

A2: The use of nickel acetylacetonate hydrate for catalytic prepolymerization offers several benefits to the final cured polybenzoxazine:

- Milder and more controllable curing: The prepolymerization process reduces the overall reaction heat and broadens the processing window, allowing for a more controlled and gradual curing process [].

- Enhanced thermal stability: The formation of crosslinked-polyacetylene structures during prepolymerization contributes to improved thermal stability in the final cured product [].

- Controllable pyrolysis residue: The prepolymerization process leads to the formation of more stable pyrolysis residues with less volatile amine compounds, offering better control over the material's behavior at high temperatures [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)